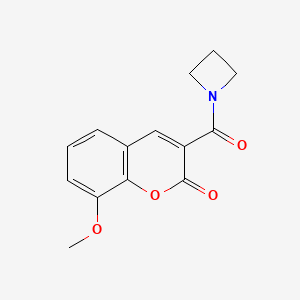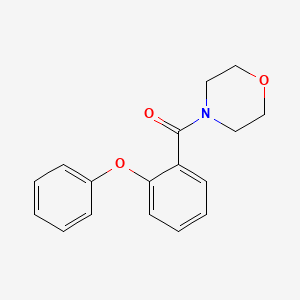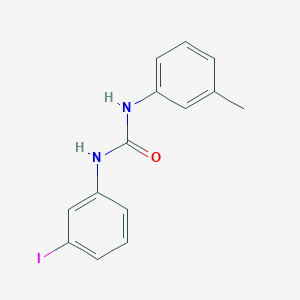![molecular formula C19H17ClN4O2 B7519605 (3-chlorophenyl)-[4-(1H-indazole-3-carbonyl)piperazin-1-yl]methanone](/img/structure/B7519605.png)
(3-chlorophenyl)-[4-(1H-indazole-3-carbonyl)piperazin-1-yl]methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-chlorophenyl)-[4-(1H-indazole-3-carbonyl)piperazin-1-yl]methanone, also known as JNJ-40411813, is a novel compound that has been synthesized for scientific research purposes. This compound is a selective antagonist of the dopamine D2 and D3 receptors, and it has been shown to have potential applications in the treatment of various neurological and psychiatric disorders.
作用機序
(3-chlorophenyl)-[4-(1H-indazole-3-carbonyl)piperazin-1-yl]methanone acts as a competitive antagonist at the dopamine D2 and D3 receptors, blocking the binding of dopamine and other ligands to these receptors. This results in a decrease in the activity of the dopaminergic system, which is thought to be involved in the pathophysiology of several neuropsychiatric disorders.
Biochemical and Physiological Effects
(3-chlorophenyl)-[4-(1H-indazole-3-carbonyl)piperazin-1-yl]methanone has been shown to have a number of biochemical and physiological effects in animal models. It has been shown to decrease the release of dopamine in the striatum, a brain region involved in reward processing. It has also been shown to decrease the activity of the mesolimbic dopamine system, which is thought to be involved in addiction and reward-seeking behavior.
実験室実験の利点と制限
(3-chlorophenyl)-[4-(1H-indazole-3-carbonyl)piperazin-1-yl]methanone has several advantages for use in lab experiments. It has high affinity and selectivity for the dopamine D2 and D3 receptors, making it a useful tool for investigating the role of these receptors in neuropsychiatric disorders. However, one limitation of this compound is that it is relatively new, and its effects in humans are not yet well understood.
将来の方向性
There are several potential future directions for research involving (3-chlorophenyl)-[4-(1H-indazole-3-carbonyl)piperazin-1-yl]methanone. One area of interest is the potential use of this compound in the treatment of addiction and other neuropsychiatric disorders. Another area of interest is the investigation of the role of dopamine receptors in the regulation of mood and motivation, and the potential use of (3-chlorophenyl)-[4-(1H-indazole-3-carbonyl)piperazin-1-yl]methanone in the development of new treatments for depression and other mood disorders. Finally, further studies are needed to investigate the safety and efficacy of this compound in humans, and to determine its potential for use in clinical settings.
合成法
The synthesis of (3-chlorophenyl)-[4-(1H-indazole-3-carbonyl)piperazin-1-yl]methanone involves several steps, starting with the reaction of 3-chlorophenylacetonitrile with 1H-indazole-3-carboxylic acid to form 3-(1H-indazol-3-yl)-3-oxopropanenitrile. This intermediate is then reacted with piperazine and 2,2,2-trifluoroethanol to form the final product, (3-chlorophenyl)-[4-(1H-indazole-3-carbonyl)piperazin-1-yl]methanone.
科学的研究の応用
(3-chlorophenyl)-[4-(1H-indazole-3-carbonyl)piperazin-1-yl]methanone has been extensively studied for its potential applications in the field of neuroscience. It has been shown to have high affinity and selectivity for the dopamine D2 and D3 receptors, which are involved in the regulation of mood, motivation, and reward. This compound has been used in various animal models to investigate the role of dopamine receptors in addiction, depression, and schizophrenia.
特性
IUPAC Name |
(3-chlorophenyl)-[4-(1H-indazole-3-carbonyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN4O2/c20-14-5-3-4-13(12-14)18(25)23-8-10-24(11-9-23)19(26)17-15-6-1-2-7-16(15)21-22-17/h1-7,12H,8-11H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KETDDRCXAWKOSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC(=CC=C2)Cl)C(=O)C3=NNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[5-(4-Fluorophenyl)furan-2-carbonyl]piperidine-4-carboxamide](/img/structure/B7519542.png)
![1-[3-[2-(4-methoxyphenyl)-1H-indol-3-yl]propanoyl]piperidine-4-carboxamide](/img/structure/B7519546.png)


![N-[3-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-4-methylphenyl]acetamide](/img/structure/B7519574.png)
![[3-(Azepane-1-carbonyl)-5-nitrophenyl]-(azepan-1-yl)methanone](/img/structure/B7519585.png)

![3-[4-[(1,3-Benzodioxole-5-carbonylamino)sulfamoyl]phenyl]propanoic acid](/img/structure/B7519592.png)
![3-[4-(Benzamidosulfamoyl)phenyl]propanoic acid](/img/structure/B7519602.png)
![2-methylbutyl 2-amino-1-(4-hydroxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B7519606.png)

![N-cyclopropyltricyclo[3.3.1.1~3,7~]decane-1-carboxamide](/img/structure/B7519614.png)